vBRIDP

Catalog No.
S1912683
CAS No.
384842-25-5
M.F
C23H31P
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
vBRIDP

CAS Number

384842-25-5

Product Name

vBRIDP

IUPAC Name

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane

Molecular Formula

C23H31P

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3

InChI Key

CYGZMOQFIMJEIT-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C

Here's how vBRIDP is applied in scientific research:

Background Removal

One of the major challenges in Raman spectroscopy is the presence of background fluorescence. This fluorescence can obscure the Raman signal, making it difficult to identify and quantify the target molecules. vBRIDP addresses this challenge by employing deep learning algorithms to virtually remove the background fluorescence from the Raman spectra. This background removal process significantly improves the signal-to-noise ratio, leading to clearer and more accurate Raman spectra. [, ]

Improved Spectral Analysis

vBRIDP not only removes background but can also enhance the Raman signal itself. The deep learning algorithms used in vBRIDP can identify and amplify the Raman peaks of interest, allowing researchers to extract more detailed information about the chemical composition of the sample. This enhanced spectral analysis is particularly beneficial for studying complex materials with overlapping Raman peaks. []

Applications in Various Fields

vBRIDP has the potential to revolutionize Raman spectroscopy research across various scientific fields. Here are some examples:

  • Material Science: vBRIDP can be used to study the composition and structure of new materials, such as advanced batteries and solar cells. []
  • Biomedical Science: vBRIDP can be applied to analyze biological samples, such as cells and tissues, for disease diagnosis and drug discovery purposes. []
  • Environmental Science: vBRIDP can be used to identify and quantify pollutants in air, water, and soil samples. []

vBRIDP, or vinyl phosphine ligand, is a specialized compound utilized primarily in catalysis, particularly in cross-coupling reactions. Its empirical formula is C23H31P, with a molecular weight of 338.47 g/mol . vBRIDP belongs to a family of phosphine ligands designed to enhance the efficiency and versatility of various

vBRIDP is particularly effective in facilitating cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst. Studies have shown that vBRIDP can achieve nearly complete conversion in reactions involving electron-rich aryl chlorides and heteroaryl chlorides within a short time frame . The unique structure of vBRIDP allows it to act as a bidentate ligand, providing enhanced stability and reactivity compared to other ligands .

The synthesis of vBRIDP involves several steps:

  • Phosphination Reaction: vBRIDP is synthesized through the phosphination of Grignard reagents with chlorophosphines, such as di-tert-butyl chlorophosphine or chlorodicyclohexylphosphine, typically in the presence of copper salts .
  • Characterization: The resulting product is then characterized using various spectroscopic techniques to confirm its structure and purity.

The synthesis process is optimized to yield high-quality vBRIDP suitable for catalytic applications.

vBRIDP finds extensive applications in:

  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of coupling processes.
  • Organic Synthesis: The compound is utilized to construct complex organic molecules, making it valuable in pharmaceutical and material science research.
  • Catalyst Development: Researchers explore vBRIDP's potential as a catalyst for various organic transformations due to its unique electronic properties.

Interaction studies involving vBRIDP focus on its behavior with palladium complexes. NMR studies indicate that vBRIDP can function as a bidentate ligand, which significantly influences the reactivity and selectivity of palladium-catalyzed reactions . These studies help elucidate the mechanisms by which vBRIDP enhances catalytic performance.

Several compounds share structural similarities with vBRIDP, including:

Compound NameStructure TypeUnique Features
Cy-vBRIDPCyclohexyl variantEnhanced steric bulk leading to improved reactivity
cBRIDPCyclopropyl variantDifferent electronic properties affecting reaction outcomes
Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphineAnother phosphine ligandVariations in steric hindrance and electronic characteristics

Uniqueness of vBRIDP

vBRIDP's unique combination of steric bulk from the vinyl group and electronic properties from the phosphorus atom distinguishes it from similar compounds. This allows for superior performance in specific catalytic applications compared to its counterparts.

XLogP3

6.1

Dates

Modify: 2023-08-16

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